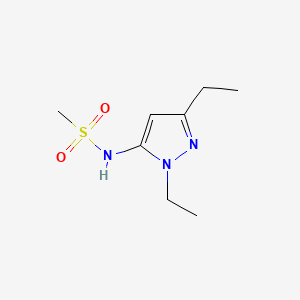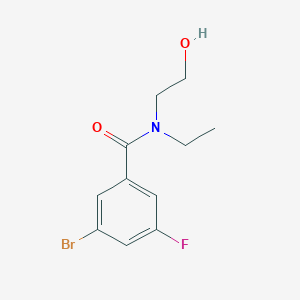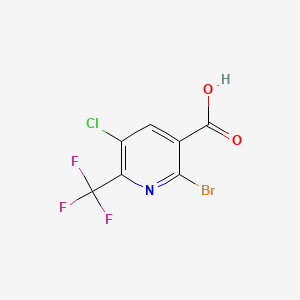
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H2BrClF3NO2. It is a derivative of nicotinic acid, featuring bromine, chlorine, and trifluoromethyl substituents on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-trifluoromethylnicotinic acid: Similar structure but lacks the bromine atom.
2-Bromo-5-chlorobenzotrifluoride: Similar halogenation pattern but different core structure.
Trifluoromethylpyridines: A broader class of compounds with similar trifluoromethyl groups but varying positions and additional substituents.
Uniqueness
2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the nicotinic acid framework. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H2BrClF3NO2 |
|---|---|
Peso molecular |
304.45 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-5-2(6(14)15)1-3(9)4(13-5)7(10,11)12/h1H,(H,14,15) |
Clave InChI |
OBDPFVFRDSNFBN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)C(F)(F)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


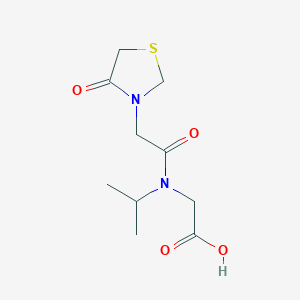



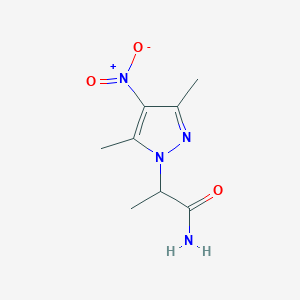
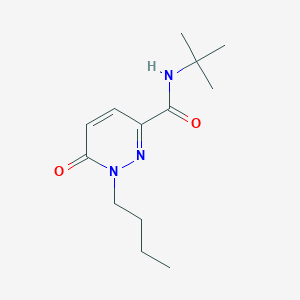
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
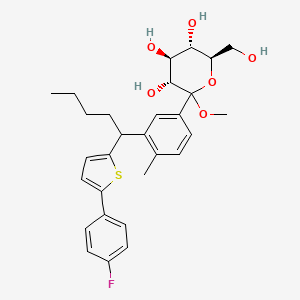
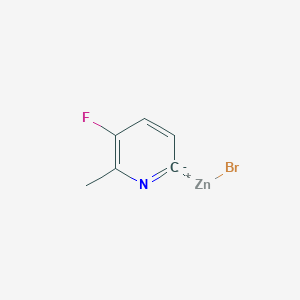
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

